N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Overview
Description
N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound with a unique chemical structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes an acetylamino group, a methylphenyl group, and a fluorophenyl piperazine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(acetylamino)-3-methylphenylamine with 2-fluorophenylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and interactions with biomolecules.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound for drug development targeting specific diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide include:
- N-(4-acetyl-2-methylphenyl)acetamide
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-15-13-17(7-8-19(15)23-16(2)27)24-21(28)14-25-9-11-26(12-10-25)20-6-4-3-5-18(20)22/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJUFXPNCBTHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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